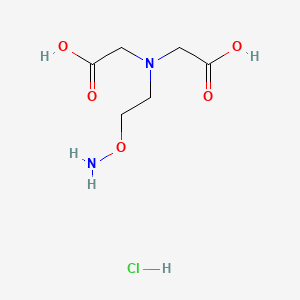
Sex pheromone inhibitor ipd1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sex Pheromone Inhibitor iPD1 is a sex pheromone inhibitor . It inhibits the sex pheromone cPD1 . This octapeptide is produced by Streptococcus faecalis donor strains harboring bacteriocin plasmid pPD1 .
Molecular Structure Analysis
The molecular weight of Sex Pheromone Inhibitor iPD1 is 829.04 . Its amino acid sequence is H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH . The formula is C39H72N8O11 .Scientific Research Applications
Sex Pheromone Inhibitor iPD1: A Comprehensive Analysis
Inhibition of Sex Pheromone Activity: iPD1 is produced by Streptococcus faecalis donor strains harboring bacteriocin plasmid pPD1 and is known to inhibit the activity of sex pheromone cPD1 .
Mass Spectrometry Calibration: The non-polar peptide iPD1 is utilized for calibration in mass spectrometry, aiding in the accurate measurement of molecular weights and structures .
Agricultural Pest Management: While not directly related to iPD1, sex pheromones and their inhibitors play a significant role in agricultural pest management by disrupting mating patterns and reducing pest populations .
Research on Pheromone Inhibition Mechanisms: iPD1 serves as a model compound for studying the mechanisms by which sex pheromones can be inhibited, which has broader implications for understanding chemical communication in bacteria .
Structural Analysis and Synthesis: The isolation and structural determination of iPD1 contribute to the field of synthetic chemistry, where researchers can replicate its structure for various studies .
Bacteriocin Plasmid Interaction Studies: iPD1’s role in inhibiting cPD1 provides insights into the interactions between bacteriocin plasmids and their corresponding inhibitors, which is crucial for understanding bacterial resistance mechanisms .
Mechanism of Action
Target of Action
The primary target of the Sex Pheromone Inhibitor iPD1 is the sex pheromone cPD1 . This pheromone is secreted by plasmid-free recipient cells of the bacterium Streptococcus faecalis .
Mode of Action
The Sex Pheromone Inhibitor iPD1 interacts with its target, the sex pheromone cPD1, by inhibiting its activity . This interaction results in the prevention of the conjugative transfer of certain plasmids in Streptococcus faecalis, which is normally activated by cPD1 .
Biochemical Pathways
The biochemical pathway affected by the Sex Pheromone Inhibitor iPD1 involves the conjugative transfer of plasmids in Streptococcus faecalis. The inhibitor iPD1, produced by donor strains harboring the bacteriocin plasmid pPD1, blocks the activity of the sex pheromone cPD1, thereby preventing the transfer of plasmids .
Pharmacokinetics
It is known that the inhibitor is produced byStreptococcus faecalis donor strains harboring the bacteriocin plasmid pPD1 .
Result of Action
The molecular and cellular effects of the Sex Pheromone Inhibitor iPD1’s action involve the inhibition of the sex pheromone cPD1 . This results in the prevention of the conjugative transfer of certain plasmids in Streptococcus faecalis, which is normally activated by cPD1 .
Action Environment
The action of the Sex Pheromone Inhibitor iPD1 is influenced by the bacterial environment in which it is produced. The inhibitor is excreted by Streptococcus faecalis donor strains harboring the bacteriocin plasmid pPD1 . The efficacy and stability of the inhibitor may be affected by factors such as the presence of other bacteria, the availability of nutrients, and the physical conditions of the environment.
Safety and Hazards
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72N8O11/c1-13-22(10)30(46-34(52)25(14-18(2)3)41-32(50)23(11)40)37(55)42-27(16-20(6)7)35(53)47-31(24(12)49)38(56)43-26(15-19(4)5)33(51)45-29(21(8)9)36(54)44-28(17-48)39(57)58/h18-31,48-49H,13-17,40H2,1-12H3,(H,41,50)(H,42,55)(H,43,56)(H,44,54)(H,45,51)(H,46,52)(H,47,53)(H,57,58)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVGTRUVAJHATO-ACNOIZITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72N8O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sex pheromone inhibitor ipd1 | |
Q & A
Q1: What is the structure of the sex pheromone inhibitor iPD1, and how was it determined?
A1: iPD1 is an octapeptide with the amino acid sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH [, ]. Its molecular weight is 828 []. The structure was determined by isolating iPD1 from Streptococcus faecalis donor strains harboring the plasmid pPD1. The purification process involved monitoring the inhibitory activity of iPD1 against the sex pheromone cPD1 [, ]. Techniques like mass spectrometry and amino acid sequencing were likely employed to elucidate the structure, although the specific methods used were not detailed in the provided abstracts.
Q2: How does iPD1 interact with the bacterial pheromone system?
A2: While the exact mechanism of interaction isn't detailed in the provided abstracts, iPD1 specifically inhibits the activity of the sex pheromone cPD1 [, ]. This suggests that iPD1 likely interacts with either cPD1 itself, or with components of the pheromone sensing and response pathway in Streptococcus faecalis strains carrying the pPD1 plasmid. This interaction ultimately prevents the pheromone-induced conjugation process. Further research is needed to fully elucidate the specific molecular interactions involved.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


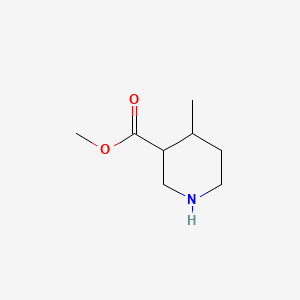

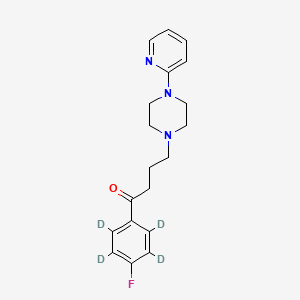
![10-fluoro-2,3-dihydro-3-(S)-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-Carboxylic Acid](/img/structure/B569142.png)
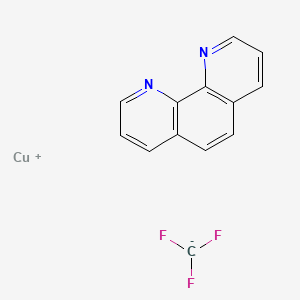
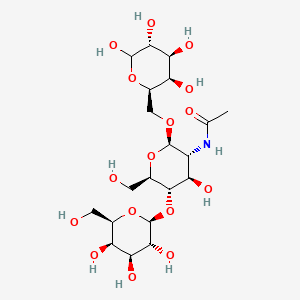
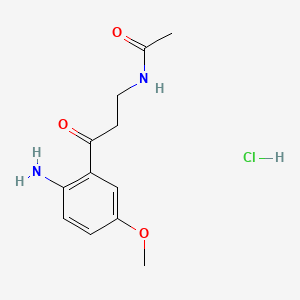

![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C](/img/structure/B569150.png)


